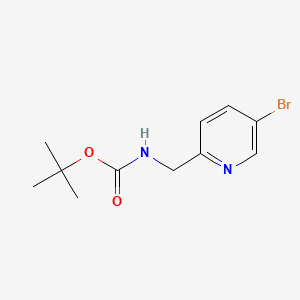

tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate

Beschreibung

BenchChem offers high-quality tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-7-9-5-4-8(12)6-13-9/h4-6H,7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSVACAXEJGOMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672086 | |

| Record name | tert-Butyl [(5-bromopyridin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188477-11-3 | |

| Record name | tert-Butyl [(5-bromopyridin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate, a key intermediate in medicinal chemistry and organic synthesis.

Chemical Properties and Identification

tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate is a halogenated pyridine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the methylamine substituent. This structure makes it a valuable building block for introducing the 5-bromo-2-methylaminopyridine moiety in the synthesis of more complex molecules.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate[1] |

| CAS Number | 1188477-11-3[1] |

| Molecular Formula | C₁₁H₁₅BrN₂O₂[1] |

| Synonyms | (5-Bromopyridin-2-ylmethyl)carbamic acid tert-butyl ester, 2-(Boc-aminomethyl)-5-bromopyridine[1] |

Table 2: Physicochemical Properties (Computed)

| Property | Value | Source |

| Molecular Weight | 287.15 g/mol | PubChem[1] |

| Exact Mass | 286.03169 Da | PubChem[1] |

| XLogP3 | 2.1 | PubChem[1] |

| Topological Polar Surface Area | 51.2 Ų | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Note: The data in Table 2 are computationally derived and have not been experimentally verified.

Synthesis and Experimental Protocols

The synthesis of tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate can be achieved through a two-step process starting from 5-bromopyridine-2-carbonitrile. The overall synthetic pathway involves the reduction of the nitrile to a primary amine, followed by the protection of the amine with a Boc group.

Caption: Synthetic workflow for tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate.

Step 1: Reduction of 5-Bromopyridine-2-carbonitrile

The first step is the reduction of the nitrile group of 5-bromopyridine-2-carbonitrile to form (5-bromopyridin-2-yl)methanamine. A common method for this transformation is catalytic hydrogenation or reduction with a metal hydride. A nickel boride catalyzed reduction is a mild and effective option.[2]

Experimental Protocol: Nitrile Reduction

-

Reaction Setup: In a round-bottom flask, dissolve 5-bromopyridine-2-carbonitrile (1.0 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add nickel(II) chloride (0.2 eq) to the solution.

-

Reducing Agent: Cool the mixture in an ice bath and add sodium borohydride (NaBH₄, 2.0-3.0 eq) portion-wise. The reaction is exothermic and will generate gas.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, carefully quench the reaction with water. Filter the mixture to remove the nickel boride catalyst.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (5-bromopyridin-2-yl)methanamine, which can often be used in the next step without further purification.

Step 2: Boc Protection of (5-Bromopyridin-2-yl)methanamine

The second step involves the protection of the primary amine of (5-bromopyridin-2-yl)methanamine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis.

Experimental Protocol: Boc Protection

-

Reaction Setup: Dissolve the crude (5-bromopyridin-2-yl)methanamine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or a mixture of THF and water.

-

Base Addition: Add a base, such as triethylamine (TEA, 1.5 eq) or sodium bicarbonate, to the solution.

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the mixture.

-

Reaction: Stir the reaction at room temperature for several hours until the starting material is consumed, as monitored by TLC.

-

Workup: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

-

Washing: Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate.

Spectroscopic Data (Predicted)

Table 3: Predicted ¹H and ¹³C NMR Data

| ¹H NMR (CDCl₃) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridine-H6 | ~8.5 | d | 1H |

| Pyridine-H4 | ~7.8 | dd | 1H |

| Pyridine-H3 | ~7.2 | d | 1H |

| NH | ~5.9 | br s | 1H |

| CH₂ | ~4.4 | d | 2H |

| C(CH₃)₃ | ~1.45 | s | 9H |

| ¹³C NMR (CDCl₃) | Predicted Chemical Shift (ppm) | ||

| C=O | ~156 | ||

| Pyridine-C2 | ~158 | ||

| Pyridine-C6 | ~150 | ||

| Pyridine-C4 | ~140 | ||

| Pyridine-C5 | ~120 | ||

| Pyridine-C3 | ~122 | ||

| C(CH₃)₃ | ~80 | ||

| CH₂ | ~46 | ||

| C(CH₃)₃ | ~28 |

Note: These are predicted values and should be confirmed by experimental data.

Applications in Drug Development

tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate serves as a key intermediate in the synthesis of various pharmaceutical compounds. The bromine atom on the pyridine ring provides a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The Boc-protected amine can be deprotected under acidic conditions to reveal the primary amine, which can then be further functionalized.

References

A Technical Guide to tert-Butyl N-[(5-bromopyridin-2-yl)methyl]carbamate for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate, a key building block in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, a representative experimental protocol for its synthesis, and its applications in the development of complex therapeutic agents. This guide is intended to serve as a critical resource for researchers engaged in synthetic chemistry and drug development.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate .[1] It is also commonly referred to by other names such as (5-Bromopyridin-2-ylmethyl)carbamic acid tert-butyl ester and 2-(Boc-aminomethyl)-5-bromopyridine.[1] This compound is frequently utilized as a stable, protected amine for further chemical modifications.

Physicochemical Data

The key quantitative properties of tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate are summarized in the table below, with data primarily sourced from the PubChem database.[1]

| Property | Value |

| Molecular Formula | C₁₁H₁₅BrN₂O₂ |

| Molecular Weight | 287.15 g/mol |

| Exact Mass | 286.03169 Da |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| CAS Number | 1188477-11-3 |

Synthesis and Experimental Protocol

The synthesis of tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate is typically achieved through the N-tert-butoxycarbonylation (Boc protection) of the corresponding primary amine, (5-bromopyridin-2-yl)methanamine. This reaction is a cornerstone of modern organic synthesis, valued for its high efficiency and the stability of the resulting carbamate.

General Synthesis Workflow

The diagram below illustrates the general synthetic pathway for the preparation of tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate.

Detailed Experimental Protocol

This protocol is a representative method for the N-Boc protection of a primary amine and can be adapted for the synthesis of the title compound.

Materials:

-

(5-bromopyridin-2-yl)methanamine (1.0 equivalent)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

Triethylamine (Et₃N) (optional, 1.2 equivalents)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

In a clean, dry round-bottom flask, dissolve (5-bromopyridin-2-yl)methanamine in anhydrous THF or DCM.

-

If using, add triethylamine to the solution and stir for 5 minutes at room temperature.

-

Add di-tert-butyl dicarbonate to the reaction mixture portion-wise over 10 minutes.

-

Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel to yield the pure tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate.

Applications in Drug Discovery and Development

Tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate is a valuable intermediate in the synthesis of more complex molecules for drug discovery.[2] The Boc-protected amine provides a stable handle for further chemical transformations, while the bromo-substituted pyridine ring is a versatile functional group for cross-coupling reactions.

Logical Relationship in Drug Intermediate Synthesis

The following diagram illustrates the role of this compound as a versatile building block, highlighting its key reactive sites for further elaboration into potential drug candidates.

The primary amine can be deprotected under acidic conditions to participate in amide bond formations, reductive aminations, or other nucleophilic reactions. The bromine atom on the pyridine ring is a key site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. These transformations are fundamental in the construction of novel scaffolds for targeted therapies.

Conclusion

Tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate is a strategically important molecule for the synthesis of novel compounds in the pharmaceutical industry. Its well-defined structure and the differential reactivity of its functional groups make it an ideal starting material for the construction of diverse molecular architectures. This guide provides the essential technical information for its synthesis and application, empowering researchers to leverage its full potential in their drug discovery endeavors.

References

In-Depth Technical Guide: tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate

CAS Number: 1188477-11-3

Abstract

This technical guide provides a comprehensive overview of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate, a key building block in contemporary drug discovery and development. The document details its chemical and physical properties, provides a representative experimental protocol for its synthesis, and discusses its significant application as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering a consolidated resource of technical data and methodologies.

Introduction

tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate is a pyridinylmethylcarbamate derivative that has gained prominence as a versatile intermediate in the synthesis of complex pharmaceutical agents. Its structure incorporates a bromo-substituted pyridine ring, a common scaffold in medicinal chemistry, and a Boc-protected amine, which allows for facile deprotection and subsequent elaboration. This unique combination of functional groups makes it an attractive component for the construction of bifunctional molecules, most notably as a linker element in the design of PROTACs.

Chemical and Physical Properties

The fundamental properties of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate are summarized in the tables below. These data have been aggregated from various chemical databases and supplier specifications.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1188477-11-3 |

| IUPAC Name | tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate[1] |

| Molecular Formula | C₁₁H₁₅BrN₂O₂[1] |

| Molecular Weight | 287.15 g/mol [1] |

| InChI Key | VZSVACAXEJGOMW-UHFFFAOYSA-N[1] |

| SMILES | CC(C)(C)OC(=O)NCC1=NC=C(C=C1)Br[1] |

| Synonyms | (5-Bromopyridin-2-ylmethyl)carbamic acid tert-butyl ester, 2-(Boc-aminomethyl)-5-bromopyridine[1] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical Form | Solid | Commercial Suppliers |

| XLogP3 | 2.1 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 1 | Computed |

| Hydrogen Bond Acceptor Count | 3 | Computed |

| Rotatable Bond Count | 4 | Computed |

| Exact Mass | 286.03169 Da | Computed |

| Monoisotopic Mass | 286.03169 Da | Computed |

Synthesis and Experimental Protocols

Synthesis Workflow

Experimental Protocol: Synthesis of (5-Bromopyridin-2-yl)methanamine (Precursor)

Materials:

-

5-Bromo-2-cyanopyridine

-

Lithium aluminum hydride (LiAlH₄) or Raney Nickel

-

Anhydrous diethyl ether or ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

Procedure (Conceptual):

-

In a dry round-bottom flask under an inert atmosphere, a solution of 5-bromo-2-cyanopyridine in an appropriate anhydrous solvent (e.g., diethyl ether for LiAlH₄ reduction or ethanol for catalytic hydrogenation) is prepared.

-

The reducing agent (e.g., LiAlH₄ is added portion-wise at 0 °C, or a catalytic amount of Raney Nickel is added) is introduced to the solution.

-

If using catalytic hydrogenation, the flask is evacuated and filled with hydrogen gas, and the reaction is stirred vigorously. If using LiAlH₄, the reaction is typically stirred at room temperature or gently refluxed until completion, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched (e.g., by the sequential addition of water and NaOH solution for the LiAlH₄ reaction).

-

The crude product is extracted into an organic solvent.

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (5-bromopyridin-2-yl)methanamine.

Experimental Protocol: Boc Protection

Materials:

-

(5-Bromopyridin-2-yl)methanamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

To a solution of (5-bromopyridin-2-yl)methanamine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask is added triethylamine (1.2 eq).

-

The solution is stirred at room temperature, and di-tert-butyl dicarbonate (1.1 eq) is added portion-wise.

-

The reaction mixture is stirred at room temperature for 2-4 hours, with the progress of the reaction monitored by TLC.

-

Upon completion, the reaction mixture is washed with saturated aqueous NaHCO₃ solution and then with brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by flash column chromatography on silica gel to afford tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate as a solid.

Spectroscopic and Analytical Data (Representative)

While specific, published spectra for this exact compound are scarce, the following table provides expected and analogous data based on similar structures and general principles of spectroscopy.

Table 3: Spectroscopic and Analytical Data

| Data Type | Description |

| ¹H NMR | Expected chemical shifts (δ, ppm) in CDCl₃: ~8.5 (s, 1H, pyridinyl-H), ~7.8 (d, 1H, pyridinyl-H), ~7.2 (d, 1H, pyridinyl-H), ~5.5 (br s, 1H, NH), ~4.4 (d, 2H, CH₂), ~1.5 (s, 9H, C(CH₃)₃). Note: These are estimations based on the non-brominated analogue. |

| ¹³C NMR | Expected chemical shifts (δ, ppm) in CDCl₃: ~158 (C=O), ~156 (pyridinyl-C), ~150 (pyridinyl-C), ~140 (pyridinyl-C), ~122 (pyridinyl-C), ~120 (pyridinyl-C), ~80 (C(CH₃)₃), ~45 (CH₂), ~28 (C(CH₃)₃). Note: These are estimations based on the non-brominated analogue. |

| Mass Spec (ESI-MS) | Expected m/z for [M+H]⁺: 287.0/289.0 (due to bromine isotopes). |

| HPLC | A reverse-phase HPLC method would be suitable for purity analysis, likely using a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid or formic acid. |

Applications in Drug Discovery and Development

The primary application of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate in drug discovery is as a linker or building block in the synthesis of PROTACs.

Role in PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule is composed of three key components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two.

The title compound serves as a versatile precursor for the linker component. The Boc-protected amine provides a latent nucleophile that, after deprotection, can be readily coupled to other molecular fragments. The bromo-substituted pyridine ring can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach the linker to either the target protein ligand or the E3 ligase ligand.

PROTAC Mechanism of Action

Safety and Handling

tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate should be handled in a well-ventilated area by trained personnel. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Table 4: Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Table 5: Precautionary Statements

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate is a valuable and versatile chemical intermediate with significant applications in the field of drug discovery, particularly in the synthesis of PROTACs. Its straightforward, albeit not publicly detailed, synthesis and the reactivity of its functional groups make it a key component for the construction of complex, biologically active molecules. This guide provides a foundational understanding of its properties, synthesis, and applications for researchers and developers in the pharmaceutical sciences.

References

A Comprehensive Technical Guide to tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate

This technical guide provides an in-depth overview of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate, a key intermediate in synthetic organic chemistry, particularly in the realm of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Compound Profile and Physicochemical Properties

tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate is a BOC-protected amine derivative of 5-bromo-2-(aminomethyl)pyridine. The tert-butoxycarbonyl (Boc) protecting group is instrumental in multi-step organic syntheses, preventing the secondary amine from undergoing unintended reactions while other parts of the molecule are being modified.

Quantitative Data Summary

The key quantitative physicochemical properties of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 287.15 g/mol | [1] |

| Molecular Formula | C₁₁H₁₅BrN₂O₂ | [1] |

| CAS Number | 1188477-11-3 | [1] |

| Exact Mass | 286.03169 Da | [1] |

| LogP (calculated) | 3.26 | [2] |

| Polar Surface Area | 51.22 Ų | [2] |

Synthesis and Experimental Protocols

The synthesis of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate typically involves the N-Boc protection of the corresponding primary amine, (5-Bromopyridin-2-yl)methanamine. This reaction is a standard procedure in organic synthesis.

Experimental Protocol: N-Boc Protection of (5-Bromopyridin-2-yl)methanamine

This protocol is a representative procedure based on established methods for the N-tert-butoxycarbonylation of amines.

Materials:

-

(5-Bromopyridin-2-yl)methanamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

-

In a round-bottom flask, dissolve (5-Bromopyridin-2-yl)methanamine (1.0 equivalent) in the chosen solvent (e.g., DCM).

-

Add triethylamine (1.1 to 1.5 equivalents) to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

To the cooled, stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-12 hours.

-

Monitor the reaction progress by TLC until the starting amine is consumed.

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel if necessary to yield pure tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate.

Role in Synthetic Chemistry and Drug Discovery

tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate is not typically investigated for its own biological activity. Instead, it serves as a crucial building block in the synthesis of more complex, biologically active molecules. The presence of a bromine atom on the pyridine ring allows for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), enabling the introduction of diverse substituents. The Boc-protected aminomethyl group can be deprotected under acidic conditions to reveal the primary amine, which can then be further functionalized.

While there are no specific signaling pathways directly associated with this compound, its utility as an intermediate suggests its role in the synthesis of molecules that may target a wide range of biological pathways. For instance, similar bromopyridine derivatives are used in the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents.

Visualizations

Diagram 1: Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate.

Caption: Synthetic workflow for tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate.

Diagram 2: Logical Relationship in Drug Discovery

This diagram illustrates the logical role of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate as a synthetic intermediate in a drug discovery program.

Caption: Role as an intermediate in the synthesis of lead compounds.

References

In-Depth Technical Guide: tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and properties of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate, a key intermediate in the development of novel therapeutics.

Core Compound Structure and Properties

tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate is a carbamate-protected amine derivative of 5-bromopyridine. The presence of a bromine atom on the pyridine ring and a Boc-protected aminomethyl group makes it a versatile building block for introducing the 5-bromopyridin-2-ylmethyl moiety into larger molecules. This is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies.

The key structural features include a pyridine ring, a bromine atom at the 5-position, and a methylene group at the 2-position linked to a tert-butoxycarbonyl (Boc) protected amine.

Chemical Identifiers and Properties:

-

IUPAC Name: tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate.[1]

-

Synonyms: 2-(Boc-aminomethyl)-5-bromopyridine, (5-Bromopyridin-2-ylmethyl)carbamic acid tert-butyl ester.[1]

-

CAS Number: 1188477-11-3.[1]

-

Molecular Formula: C₁₁H₁₅BrN₂O₂.[1]

-

Molecular Weight: 287.15 g/mol .[1]

-

Canonical SMILES: CC(C)(C)OC(=O)NCC1=NC=C(C=C1)Br.[1]

Synthesis and Manufacturing

The most common and efficient synthesis of tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate is a two-step process commencing from 5-bromo-2-cyanopyridine. This pathway is favored due to the high selectivity and yields of each step.

-

Step 1: Reduction of the Nitrile. The nitrile group of 5-bromo-2-cyanopyridine is reduced to a primary amine, yielding the key intermediate (5-bromopyridin-2-yl)methanamine.[2] This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a common and scalable method.

-

Step 2: N-Boc Protection. The resulting (5-bromopyridin-2-yl)methanamine is then protected with a tert-butoxycarbonyl (Boc) group. This is typically accomplished by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield the final product.[3][4]

Data Presentation

The following table summarizes quantitative data for the recommended two-step synthesis protocol.

| Step | Starting Material | Product | Reagents | Typical Yield | Purity | Reference |

| 1 | 5-Bromo-2-cyanopyridine | (5-Bromopyridin-2-yl)methanamine | H₂, Pd/C, Ethanol | 85-95% | >95% (crude) | [2] |

| 2 | (5-Bromopyridin-2-yl)methanamine | tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate | (Boc)₂O, Triethylamine, Dichloromethane | 90-98% | >98% (after chromatography) | [3][5] |

Experimental Protocols

Step 1: Synthesis of (5-Bromopyridin-2-yl)methanamine

Methodology: Catalytic Hydrogenation

-

Preparation: To a solution of 5-bromo-2-cyanopyridine (1.0 eq) in ethanol (10 mL per gram of starting material) in a hydrogenation vessel, add Palladium on Carbon (10% Pd, 0.05 eq).

-

Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 4-6 hours).

-

Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield (5-bromopyridin-2-yl)methanamine as a crude oil, which can often be used in the next step without further purification.

Step 2: Synthesis of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate

Methodology: N-Boc Protection

-

Preparation: Dissolve the crude (5-bromopyridin-2-yl)methanamine (1.0 eq) in dichloromethane (DCM, 15 mL per gram of amine) in a round-bottom flask equipped with a magnetic stirrer. Add triethylamine (Et₃N, 1.5 eq).[3]

-

Reaction: Cool the mixture to 0 °C using an ice bath. To this stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir overnight.[5]

-

Monitoring: Monitor the reaction by TLC for the disappearance of the starting amine.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[5]

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate as a pure solid.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis from 5-bromo-2-cyanopyridine.

References

- 1. tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate | C11H15BrN2O2 | CID 45789881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-2-Cyanopyridine|97%|CAS 97483-77-7 [benchchem.com]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. beilstein-journals.org [beilstein-journals.org]

An In-Depth Technical Guide to tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and potential applications of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. This compound serves as a critical building block in medicinal chemistry, primarily as an intermediate in the synthesis of various pharmaceutical agents.

Core Physical and Chemical Properties

tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate is a solid compound at room temperature. Its stability and reactivity are largely dictated by the Boc-protected amine and the bromo-substituted pyridine ring. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅BrN₂O₂ | PubChem[1] |

| Molecular Weight | 287.15 g/mol | PubChem[1] |

| Appearance | Solid | --- |

| Purity | Typically ≥97% | Sigma-Aldrich |

| Storage Conditions | Inert atmosphere, 2-8°C | Sigma-Aldrich |

| XLogP3 | 2.1 | PubChem[1] |

| Topological Polar Surface Area | 51.2 Ų | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

Synthesis and Purification

The synthesis of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate typically involves the protection of the primary amine of (5-bromopyridin-2-yl)methanamine with a tert-butoxycarbonyl (Boc) group. This reaction is commonly carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Synthesis

A representative synthetic protocol is as follows:

-

Reaction Setup: To a solution of (5-bromopyridin-2-yl)methanamine in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂), add a base (e.g., triethylamine or aqueous sodium hydroxide solution).

-

Addition of Boc Anhydride: Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate.[2]

Analytical Characterization

The structure and purity of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate are typically confirmed using standard analytical techniques.

1H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the protons in the molecule. A representative interpretation would show signals for the tert-butyl group (a singlet around 1.45 ppm), the methylene protons (a doublet), and the aromatic protons of the pyridine ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method to assess the purity of the compound. A typical reverse-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid.

Role as a Synthetic Intermediate in Drug Discovery

tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The Boc-protected amine allows for selective reactions at other positions of the molecule, and the bromine atom on the pyridine ring can be readily functionalized through various cross-coupling reactions.

One notable application is in the synthesis of biaryl monobactam compounds that are investigated as potential treatments for bacterial infections. In this context, the bromine atom can be replaced by a boronic acid or ester, which then undergoes a Suzuki coupling reaction to form a new carbon-carbon bond.

While the direct biological activity of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate is not extensively documented, its role as a precursor to potent antibacterial agents highlights its importance in drug development. The final biaryl monobactam products often target bacterial cell wall synthesis, a well-established pathway for antibacterial drugs.

References

Spectroscopic and Synthetic Overview of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the available spectroscopic data and synthetic methodologies for the compound tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. Despite a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy) and a detailed, validated synthetic protocol for this particular molecule are not publicly available. This document, therefore, provides a summary of the known physical properties and presents spectroscopic data for closely related analogs to offer insights into the expected spectral characteristics. Additionally, a general synthetic approach is discussed based on established carbamate formation reactions.

Compound Identification

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate | PubChem[1] |

| Molecular Formula | C₁₁H₁₅BrN₂O₂ | PubChem[1] |

| Molecular Weight | 287.15 g/mol | PubChem[1] |

| Exact Mass | 286.03169 Da | PubChem[1] |

| CAS Number | 1188477-11-3 | PubChem[1] |

Predicted and Analogous Spectroscopic Data

Due to the absence of published experimental spectra for tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate, this section presents data from analogous compounds to predict the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

Based on the structure, the following proton signals are anticipated. The chemical shifts are estimations based on standard functional groups and data from similar structures.

-

Pyridinyl Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton at position 6 (adjacent to the nitrogen) would likely be the most downfield. The protons at positions 3 and 4 would be influenced by the bromo and the methylcarbamate substituents.

-

Methylene Protons (-CH₂-) : A singlet or a doublet (if coupled to the NH proton) typically in the range of δ 4.2-4.6 ppm.

-

Carbamate NH Proton : A broad singlet, the chemical shift of which is highly dependent on solvent and concentration, typically in the range of δ 5.0-6.0 ppm.

-

tert-Butyl Protons (-C(CH₃)₃) : A sharp singlet at approximately δ 1.4-1.5 ppm, integrating to nine protons.

¹H and ¹³C NMR Data for the Analogous Compound tert-butyl (pyridin-2-ylmethyl)carbamate

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| δ 8.52 (s, 1H) | δ 157.65 |

| δ 7.65 (d, J = 8Hz, 1H) | δ 156.05 |

| δ 7.27 (d, J = 4Hz, 1H) | δ 148.95 |

| δ 7.17 (d, J = 4Hz, 1H) | δ 136.66 |

| δ 5.89 (bs, 1H) | δ 122.10 |

| δ 4.45 (s, 2H) | δ 121.56 |

| δ 1.46 (s, 9H) | δ 79.29 |

| δ 45.68 | |

| δ 28.34 |

Note: The presence of the bromine atom at the 5-position in the target molecule will induce shifts in the pyridinyl proton and carbon signals compared to this analog.

Mass Spectrometry (MS)

The exact mass of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate is 286.03169 Da.[1] In mass spectrometry, the presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Predicted Mass Spectral Data:

-

[M+H]⁺: Expected around m/z 287 and 289.

-

Common Fragments: Loss of the tert-butyl group (-57 Da), loss of the Boc group (-101 Da), and fragments corresponding to the bromopyridinylmethyl cation.

Infrared (IR) Spectroscopy

Expected IR Absorption Bands:

-

N-H Stretch: A moderate band around 3300-3500 cm⁻¹.

-

C-H Stretch (aromatic and aliphatic): Bands in the range of 2850-3100 cm⁻¹.

-

C=O Stretch (carbamate): A strong absorption band around 1680-1720 cm⁻¹.

-

C-N Stretch: In the region of 1220-1350 cm⁻¹.

-

C-Br Stretch: Typically found in the fingerprint region, below 700 cm⁻¹.

General Synthetic Approach and Experimental Considerations

A common method for the synthesis of tert-butyl carbamates involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

General Synthetic Protocol

-

Starting Material: The synthesis would likely start from (5-bromopyridin-2-yl)methanamine.

-

Reaction: The amine would be dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Base: A non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), would be added to scavenge the acid byproduct.

-

Boc Protection: Di-tert-butyl dicarbonate (Boc₂O) would be added to the reaction mixture, typically at room temperature.

-

Workup and Purification: The reaction would be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture would be worked up by washing with aqueous solutions to remove the base and byproducts. The crude product would then be purified, most commonly by column chromatography on silica gel.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the characterization of a newly synthesized compound like tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

References

Navigating the Spectroscopic Landscape of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate: A Technical Overview

Chemical Structure

The molecular structure of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate is presented below. The key structural features include a pyridine ring substituted with a bromine atom at the 5-position and a carbamate-protected aminomethyl group at the 2-position.

Figure 1. Chemical structure of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate.

Predicted NMR Data: An Analysis of Structural Analogs

In the absence of direct experimental data for tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate, we can infer the expected ¹H and ¹³C NMR spectral characteristics by analyzing data from similar compounds. The following tables summarize the reported NMR data for tert-Butyl (pyridin-2-ylmethyl)carbamate, which lacks the bromine substituent. This comparison allows for an estimation of the chemical shifts and coupling patterns for the title compound.

Table 1: ¹H NMR Data of a Structural Analog

| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| tert-Butyl (pyridin-2-ylmethyl)carbamate | CDCl₃ | 8.52 | s | - | 1H | Pyridine H6 |

| 7.65 | d | 8 | 1H | Pyridine H4 | ||

| 7.27 | d | 4 | 1H | Pyridine H3 | ||

| 7.17 | d | 4 | 1H | Pyridine H5 | ||

| 5.89 | bs | - | 1H | NH | ||

| 4.45 | s | - | 2H | CH₂ | ||

| 1.46 | s | - | 9H | C(CH₃)₃ |

Table 2: ¹³C NMR Data of a Structural Analog

| Compound | Solvent | Chemical Shift (δ, ppm) |

| tert-Butyl (pyridin-2-ylmethyl)carbamate | CDCl₃ | 157.65 |

| 156.05 | ||

| 148.95 | ||

| 136.66 | ||

| 122.10 | ||

| 121.56 | ||

| 79.29 | ||

| 45.68 | ||

| 28.34 |

Expected Spectral Modifications for the Target Compound

The introduction of a bromine atom at the 5-position of the pyridine ring in tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate is expected to induce notable changes in the NMR spectrum compared to its non-brominated analog.

-

¹H NMR: The proton at the 6-position (adjacent to the nitrogen) is expected to appear as a doublet due to coupling with the proton at the 4-position. The proton at the 4-position will likely appear as a doublet of doublets, coupling to the protons at the 3- and 6-positions. The proton at the 3-position is expected to be a doublet. The bromine atom's electron-withdrawing effect will likely cause a downfield shift for the adjacent protons.

-

¹³C NMR: The carbon atom directly bonded to the bromine (C5) will experience a significant upfield shift due to the heavy atom effect. The other carbon atoms in the pyridine ring will also show shifts influenced by the electronic effects of the bromine substituent.

Experimental Protocols: A General Approach to Synthesis

While a specific protocol with characterization for tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate was not found, a general synthetic route can be proposed based on standard organic chemistry reactions. The synthesis would likely involve the reaction of (5-bromopyridin-2-yl)methanamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

General Synthetic Workflow:

Figure 2. A proposed synthetic workflow for the preparation of the title compound.

This generalized protocol would require optimization of reaction conditions, including the choice of base, solvent, temperature, and reaction time. Following the reaction, purification would typically be carried out using column chromatography. The identity and purity of the final product would then be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Conclusion

This technical guide provides a foundational understanding of the expected NMR characteristics of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate based on the analysis of a close structural analog. While the absence of direct experimental data necessitates this comparative approach, the provided information offers valuable guidance for researchers working with this compound. The synthesis and full spectroscopic characterization of this molecule would be a valuable contribution to the chemical literature, providing a definitive reference for the scientific community.

An In-depth Technical Guide on the Solubility Profile of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. Due to the current lack of publicly available quantitative solubility data for this compound, this document focuses on providing detailed experimental protocols for researchers to determine its solubility in various solvents and conditions. Additionally, it presents predicted physicochemical properties that can inform solubility predictions and outlines essential safety and handling procedures. The included workflows and diagrams are designed to offer a clear and logical approach to solubility assessment for drug discovery and development applications.

Introduction

tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate is a chemical compound often utilized as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.[1] Understanding the solubility of this compound is critical for its effective use in research and development, as solubility impacts reaction kinetics, purification, formulation, and bioavailability. This guide addresses the current information gap by providing robust methodologies for determining the solubility profile of this and similar compounds.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅BrN₂O₂ | PubChem[2] |

| Molecular Weight | 287.15 g/mol | PubChem[2] |

| XLogP3 | 2.1 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 4 | PubChem[2] |

| Topological Polar Surface Area | 51.2 Ų | PubChem[2] |

The XLogP3 value of 2.1 suggests that the compound is likely to have moderate lipophilicity, indicating that it may have limited solubility in aqueous solutions and higher solubility in organic solvents.[2]

Experimental Protocols for Solubility Determination

The following sections detail standardized protocols for determining both the kinetic and thermodynamic solubility of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate.

General Considerations

-

Solvent Selection: A range of solvents should be tested to establish a comprehensive solubility profile. Recommended solvents include water, phosphate-buffered saline (PBS) at various pH levels (e.g., 5.0, 7.4), simulated gastric fluid (SGF), simulated intestinal fluid (SIF), and common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and acetonitrile.

-

Temperature Control: Solubility is temperature-dependent. All experiments should be conducted at a constant and recorded temperature, typically room temperature (25°C) or physiological temperature (37°C).

-

Quantification Method: A validated analytical method is required to accurately measure the concentration of the dissolved compound. High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS) are the preferred methods due to their sensitivity and specificity.[3][4] A calibration curve with known concentrations of the compound must be generated for accurate quantification.[3]

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of a compound from a DMSO stock solution when diluted into an aqueous buffer.[5]

Objective: To determine the concentration at which the compound precipitates from a supersaturated solution created by diluting a DMSO stock.

Materials:

-

tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate

-

DMSO (anhydrous)

-

Aqueous buffers (e.g., PBS pH 7.4)

-

96-well microtiter plates

-

Plate shaker

-

Nephelometer or a UV-Vis plate reader

-

Filtration apparatus or centrifugation capability

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10-50 mM).[4]

-

Serial Dilution: Serially dilute the DMSO stock solution in the wells of a 96-well plate.

-

Addition of Aqueous Buffer: Add the selected aqueous buffer to each well to achieve the final desired concentrations of the compound. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility.[5]

-

Incubation: Seal the plate and incubate with shaking for a defined period, typically 1-2 hours, at a controlled temperature.[5][6]

-

Precipitation Detection:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[6]

-

UV-Vis Spectroscopy: After incubation, filter or centrifuge the plate to remove any precipitate. Measure the UV absorbance of the supernatant and determine the concentration using a pre-established calibration curve.[3]

-

Thermodynamic Solubility Assay (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is crucial for lead optimization and formulation development.[7]

Objective: To determine the saturation concentration of the compound in a solvent at equilibrium.

Materials:

-

Solid tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate

-

Selected solvents

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

HPLC-UV or LC-MS system

Protocol:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[4][7] It is advisable to take samples at different time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached.[7]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Quantification: Dilute the filtrate with an appropriate solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the decision-making process and workflow for determining the kinetic and thermodynamic solubility of a compound.

Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.

Safety and Handling

While a specific safety data sheet (SDS) for tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate is not widely available, data from structurally similar compounds suggest the following precautions should be taken.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[8]

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8][9] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[10]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[8]

In case of exposure, follow standard first-aid measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Skin Contact: Wash off with soap and plenty of water.

-

Inhalation: Move the person into fresh air.

-

Ingestion: Rinse mouth with water.

Seek medical attention if irritation or other symptoms persist.

Conclusion

This guide provides a framework for researchers to systematically determine the solubility profile of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. By following the detailed experimental protocols for kinetic and thermodynamic solubility, scientists can generate the necessary data to advance their research and development activities. The provided physicochemical properties offer a theoretical basis for solubility expectations, while the safety guidelines ensure the responsible handling of this compound. The generation of empirical solubility data is highly encouraged to contribute to the public knowledge base for this important chemical intermediate.

References

- 1. Tert-butyl ((3-bromopyridin-4-yl)methyl)(methyl)carbamate | 463941-59-5 | Benchchem [benchchem.com]

- 2. tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate | C11H15BrN2O2 | CID 45789881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. aksci.com [aksci.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Safety and Handling of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate (CAS No. 1188477-11-3). The following sections detail the compound's properties, associated hazards, and recommended procedures for safe use in a laboratory setting.

Chemical and Physical Properties

The fundamental physical and chemical properties of tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate are summarized below. This data is essential for the proper design of experiments and for understanding its behavior under various conditions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅BrN₂O₂ | [1][2] |

| Molecular Weight | 287.15 g/mol | [1][3] |

| Appearance | Solid | [4] |

| Purity | Typically available in high purity (e.g., 95-98%) | [5][6][7] |

| CAS Number | 1188477-11-3 | [1] |

| IUPAC Name | tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate | [1] |

Hazard Identification and Classification

This compound is classified as hazardous. The GHS classification and corresponding hazard statements are crucial for recognizing the potential risks associated with its handling.

| GHS Classification | Hazard Statement | Signal Word | Pictogram |

| Skin irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 |

| Serious eye irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning | GHS07 |

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 |

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate. The following protocols are based on standard laboratory safety practices and information from safety data sheets.

3.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following are minimum requirements:

-

Eye Protection: Wear chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][9]

-

Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[4][9]

-

Skin and Body Protection: Wear a laboratory coat and, if necessary, additional protective clothing to prevent skin contact.[4][9]

-

Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[5][8] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

3.2. Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[5]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

-

Wash hands thoroughly after handling.[5]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[8]

-

Ensure adequate ventilation during use.[5]

3.3. Storage Procedures

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][9]

-

Keep away from incompatible materials such as strong oxidizing agents.[9]

Emergency Procedures

In the event of an exposure or spill, follow these emergency protocols immediately.

4.1. First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

4.2. Spill and Leak Procedures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see section 3.1). Ensure adequate ventilation.

-

Containment and Cleaning: Prevent further leakage or spillage if safe to do so.[5] For solid spills, sweep up and shovel into a suitable container for disposal. Avoid creating dust. For liquid spills, absorb with an inert material and place in a suitable disposal container.

-

Environmental Precautions: Do not let the product enter drains, other waterways, or soil.[5]

4.3. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides, and hydrogen bromide.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Disposal Considerations

Dispose of this chemical and its container in accordance with all local, state, and federal regulations. It should be disposed of at an approved waste disposal plant.[5] Do not dispose of it in the sewer system.

Visualizations

6.1. Hazard and Precautionary Relationship Diagram

The following diagram illustrates the relationship between the identified hazards of tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate and the necessary precautionary measures.

Caption: Hazard and Precautionary Relationship Diagram.

6.2. Safe Handling Workflow

This diagram outlines a general workflow for the safe handling of tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate in a laboratory setting.

Caption: General Safe Handling Workflow.

As of the latest information available, no specific biological signaling pathways involving tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate have been detailed in publicly accessible literature. This compound is primarily utilized as a building block in organic synthesis. Researchers should handle it with the care afforded to novel chemical entities with incompletely characterized biological activities.

References

- 1. tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate | C11H15BrN2O2 | CID 45789881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl (5-(bromomethyl)pyridin-2-yl)carbamate | C11H15BrN2O2 | CID 23030321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate | C11H15BrN2O2 | CID 29921672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. aksci.com [aksci.com]

- 6. tert-Butyl ((5-bromo-2-methoxypyridin-3-yl)methyl)carbamate | 334016-81-8 [sigmaaldrich.com]

- 7. tert-Butyl (6-bromopyridin-3-yl)carbamate | 218594-15-1 [sigmaaldrich.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. fishersci.com [fishersci.com]

The Untapped Therapeutic Potential of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

Abstract

While direct and extensive research on the biological activities of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate and its derivatives is not yet prevalent in publicly accessible literature, the constituent chemical moieties—the 5-bromopyridin-2-yl core and the tert-butyl carbamate group—are integral components of numerous pharmacologically active agents. This technical guide consolidates the existing research on structurally related compounds to forecast the potential therapeutic applications of this specific class of molecules. By examining the anticancer and antimicrobial properties of analogous pyridine and carbamate derivatives, we provide a foundational resource for future investigation into this promising, yet underexplored, chemical space. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes potential synthetic and mechanistic pathways to guide further research and development.

Introduction: Deconstructing the Core Scaffold

The molecule tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate presents a unique combination of a halogenated pyridine ring and a protected amine. The pyridine ring is a well-established pharmacophore found in a wide array of therapeutic agents, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The bromine substitution at the 5-position can significantly modulate the electronic properties of the ring, potentially enhancing binding affinities to biological targets and improving pharmacokinetic profiles. The tert-butyl carbamate (Boc) group is predominantly utilized as a protecting group for amines in organic synthesis.[1] However, the broader carbamate functional group is a recognized structural motif in a variety of approved drugs.[1]

Given the absence of direct studies on the title compound's derivatives, this guide will focus on the established biological activities of two key structural analogs:

-

5-Bromopyridine-containing compounds: To understand the potential contribution of this core heterocyclic system.

-

2-Aminomethylpyridine derivatives: To infer the role of the side chain in biological interactions.

The following sections will delve into the known anticancer and antimicrobial activities of these related compound classes, providing a comprehensive overview of their potential therapeutic value.

Potential Anticancer Activity

Derivatives of pyridine and its halogenated forms have demonstrated significant potential as anticancer agents, often acting through the inhibition of key signaling pathways involved in cell proliferation and survival.

Insights from Structurally Related Compounds

Research into compounds containing the bromopyridine moiety has revealed promising cytotoxic effects against various cancer cell lines. For instance, certain isothiazolo[5,4-b]pyridine derivatives have shown a broad spectrum of anticancer action.[2] Similarly, novel imidazopyridine derivatives have been found to exhibit anticancer activity in breast cancer by inhibiting the Wnt/β-catenin signaling pathway.[3]

The 5-bromopyridin-2-yl unit has been incorporated into podophyllotoxin-naphthoquinone compounds, which have demonstrated potent cytotoxic activity against several human cancer cell lines, including KB, HepG2, MCF7, and A459.[4] These compounds are believed to induce mitotic arrest at the G2/M phase of the cell cycle, ultimately leading to apoptosis.[4] Furthermore, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have been synthesized and evaluated for their anticancer activity, with some compounds showing significant growth inhibition against a panel of 58 cancer cell lines.[5]

Quantitative Data from Related Pyridine Derivatives

The following table summarizes the anticancer activity of various pyridine derivatives that, while not direct derivatives of the core topic, provide a valuable reference for the potential potency of this chemical class.

| Compound Class | Cell Line(s) | Activity Metric | Value | Reference |

| Podophyllotoxin-naphthoquinone derivatives | Hek-293 (non-cancerous) | IC50 | 7.20 - 9.35 µM | [4] |

| Isothiazolo[5,4-b]pyridine derivatives | Various tumor cells | GI50 | ~20 mM/L | [2] |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | SNB-75 (CNS cancer) | PGI | 41.25% | [5] |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | UO-31 (Renal cancer) | PGI | 30.14% | [5] |

Table 1: Anticancer Activity of Structurally Related Pyridine Derivatives

Postulated Mechanism of Action and Signaling Pathway

Based on the activity of related imidazopyridine compounds, a potential mechanism of action for novel anticancer derivatives of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate could involve the inhibition of the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation, and its dysregulation is a hallmark of many cancers.

Potential Antimicrobial Activity

The 2-aminopyridine scaffold is a recurring motif in compounds exhibiting antimicrobial properties. The introduction of a bromine atom and further derivatization could yield compounds with significant activity against a range of bacterial and fungal pathogens.

Insights from Structurally Related Compounds

A series of 2-amino-5-substituted pyridine derivatives have been synthesized and shown to possess notable fungicidal and bactericidal activity.[6] In some cases, these derivatives have demonstrated higher potency against multidrug-resistant (MDR) Staphylococcus aureus strains than the standard drug, vancomycin.[7] The antimicrobial effect of 2-aminopyridine derivatives has been observed against both Gram-positive and Gram-negative bacteria, with some compounds showing particularly high activity against S. aureus and B. subtilis.[8][9]

Quantitative Data from Related Pyridine Derivatives

The following table presents the minimum inhibitory concentrations (MIC) for several classes of 2-aminopyridine derivatives against various microorganisms, highlighting the potential for this scaffold in developing new antimicrobial agents.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 2-Amino-3-cyanopyridine derivative (2c) | S. aureus | 0.039 ± 0.000 | [8][9] |

| 2-Amino-3-cyanopyridine derivative (2c) | B. subtilis | 0.039 ± 0.000 | [8][9] |

| N-acylated 2-amino-5-(trifluoromethyl)pyridine (3b) | MDR S. aureus (2) | 9.6 | [7] |

| N-acylated 2-amino-5-(trifluoromethyl)pyridine (3c) | MDR S. aureus (2) | 8.9 | [7] |

| N-acylated 2-amino-5-(trifluoromethyl)pyridine (5h) | MDR S. aureus (1) | 15 | [7] |

Table 2: Antimicrobial Activity of Structurally Related 2-Aminopyridine Derivatives

Experimental Protocols

The methodologies employed to evaluate the biological activities of the structurally related compounds discussed in this guide are crucial for designing future studies on tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate derivatives.

In Vitro Anticancer Activity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability.[10]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Cell Cycle Analysis by Flow Cytometry: [3]

-

Cell Treatment: Cells are treated with the test compound for a defined period.

-

Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

-

Staining: The fixed cells are treated with RNase and stained with a fluorescent dye that intercalates with DNA, such as propidium iodide.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.

In Vitro Antimicrobial Activity Assays

Microdilution Broth Susceptibility Assay: This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[8]

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Disk Diffusion Assay: [8]

-

Agar Plate Inoculation: A standardized inoculum of the test microorganism is uniformly spread on the surface of an agar plate.

-

Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

-

Incubation: The plates are incubated under suitable conditions.

-

Zone of Inhibition Measurement: The diameter of the clear zone around the disk where microbial growth is inhibited is measured.

Synthesis and Derivatization Workflow

The core molecule, tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate, serves as a versatile starting material for the synthesis of a diverse library of derivatives. The bromine atom on the pyridine ring is particularly amenable to various cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Conclusion and Future Directions

The structural components of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate suggest a strong potential for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The existing body of research on related 5-bromopyridine and 2-aminomethylpyridine derivatives provides a solid foundation for initiating a targeted drug discovery program.

Future research should focus on the following areas:

-

Synthesis of a focused library of derivatives: Utilizing the synthetic pathways outlined, a diverse set of analogs should be created to explore the structure-activity relationship (SAR).

-

Broad-spectrum biological screening: The synthesized compounds should be screened against a wide panel of cancer cell lines and microbial strains to identify initial hits.

-

Mechanism of action studies: For the most promising candidates, detailed mechanistic studies should be undertaken to elucidate their molecular targets and pathways of action.

By leveraging the insights presented in this guide, the scientific community can begin to unlock the therapeutic potential of this unexplored class of compounds.

References